3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
CAS No.: 2319834-73-4
Cat. No.: VC5003355
Molecular Formula: C14H19ClFNO4S2
Molecular Weight: 383.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319834-73-4 |
|---|---|
| Molecular Formula | C14H19ClFNO4S2 |
| Molecular Weight | 383.88 |
| IUPAC Name | 3-chloro-4-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C14H19ClFNO4S2/c15-12-9-11(1-2-13(12)16)23(19,20)17-10-14(21-6-5-18)3-7-22-8-4-14/h1-2,9,17-18H,3-8,10H2 |
| Standard InChI Key | RQNKNNCMOCDRRU-UHFFFAOYSA-N |
| SMILES | C1CSCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO |
Introduction
Synthesis of Sulfonamides
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. This reaction is straightforward and can be carried out under mild conditions. The choice of amine and the substituents on the aromatic ring can significantly affect the biological activity of the resulting sulfonamide.
Synthesis Steps:
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Preparation of Sulfonyl Chloride: The aromatic ring is converted into a sulfonyl chloride using chlorosulfonic acid.
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Reaction with Amine: The sulfonyl chloride reacts with an amine to form the sulfonamide.
Biological Activities of Sulfonamides
Sulfonamides have been extensively studied for their antimicrobial and anticancer activities. They act by inhibiting folic acid synthesis in bacteria, which is essential for bacterial growth. In cancer research, sulfonamides have shown potential as inhibitors of carbonic anhydrases, enzymes involved in tumor growth.
Table 2: Biological Activities of Sulfonamides
| Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of folic acid synthesis in bacteria |
| Anticancer | Inhibition of carbonic anhydrases |
Related Compounds and Research Findings
While specific research on 3-chloro-4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is not available, related compounds have shown promising biological activities. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and anticancer properties, demonstrating significant activity against certain bacterial and cancer cell lines .
Table 3: Biological Activities of Related Compounds
| Compound | Activity |
|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial and anticancer activities |
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